![molecular formula C21H26ClN3O B2365028 2-[4-(3-氯苯基)哌嗪-1-基]-N-(4-丙-2-基苯基)乙酰胺 CAS No. 329080-26-4](/img/structure/B2365028.png)

2-[4-(3-氯苯基)哌嗪-1-基]-N-(4-丙-2-基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

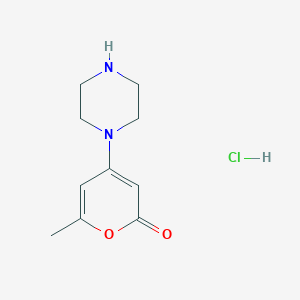

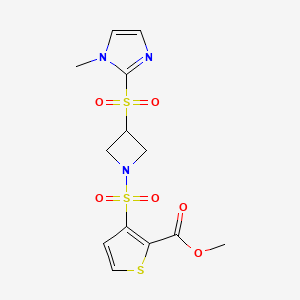

The compound “2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide” is a complex organic molecule. It contains a piperazine ring, which is a common structural motif found in many pharmaceuticals . The molecule also contains chlorophenyl and propan-2-ylphenyl groups, which could potentially influence its physical and chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to analyze the molecular structure of a compound .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the chlorophenyl group might undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could increase its solubility in polar solvents .科学研究应用

Antipsychotic and Neurological Research

The piperazine moiety in this compound has been explored for its potential in treating neurological disorders. Researchers have investigated its role in modulating neurotransmitter activity, particularly dopamine and serotonin receptors. The compound’s ability to influence these pathways may have implications for antipsychotic medications and treatments for conditions like Parkinson’s and Alzheimer’s disease .

Antibacterial Agents

Piperazine derivatives often exhibit antibacterial properties. Scientists have studied this compound’s efficacy against bacterial strains, including Gram-positive and Gram-negative bacteria. Its unique structure and potential interactions with bacterial enzymes make it an interesting candidate for novel antibacterial drugs .

Antiviral Applications

Given the global importance of antiviral research, compounds like this one have been evaluated for their antiviral activity. Investigations have focused on its potential to inhibit viral replication or entry into host cells. Understanding its mechanism of action could lead to new antiviral therapies .

Antifungal Properties

The compound’s structural features have prompted studies on its antifungal effects. Researchers have tested its activity against various fungal species, including Candida and Aspergillus. These findings contribute to the development of antifungal agents .

Psychoactive Substances

Although not for therapeutic use, the piperazine ring is also found in psychoactive substances used illicitly for recreational purposes. Understanding the pharmacological effects of this compound sheds light on its potential risks and interactions with the central nervous system .

Organic Synthesis and Medicinal Chemistry

Beyond specific applications, the compound’s synthesis and characterization play a crucial role in organic chemistry. Researchers have employed it as a building block for designing novel derivatives with improved pharmacological properties. Its Mannich reaction pathway has been explored for creating diverse molecules .

作用机制

Target of Action

The primary targets of this compound are the 5-hydroxytryptamine receptor 2A (5-HT2A) and the Alpha-1A adrenergic receptor . These receptors play crucial roles in the central nervous system, influencing various physiological functions such as mood, cognition, and the cardiovascular system.

Mode of Action

The compound interacts with its targets by binding to these receptors. The affinity data shows that it has a Ki value of 1.94nM for the 5-HT2A receptor and 12nM for the Alpha-1A adrenergic receptor , indicating a high binding affinity and suggesting that the compound may act as an agonist or antagonist at these receptors.

未来方向

属性

IUPAC Name |

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O/c1-16(2)17-6-8-19(9-7-17)23-21(26)15-24-10-12-25(13-11-24)20-5-3-4-18(22)14-20/h3-9,14,16H,10-13,15H2,1-2H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPQWEAQWUYNFGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

acetate](/img/structure/B2364945.png)

![N-[(4-chlorophenyl)methyl]-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide](/img/structure/B2364947.png)

![2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2364948.png)

![10-methyl-2-(3-nitrophenyl)-3-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2364951.png)

![1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2364954.png)

![3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-methyl-N-phenylnaphthalene-2-carboxamide](/img/structure/B2364956.png)

![1-[3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-3-pyrimidin-2-ylurea](/img/structure/B2364959.png)

![3-(3,5-dimethylisoxazol-4-yl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide](/img/structure/B2364964.png)